1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
1-amino-N-(1-imidazol-1-ylpropan-2-yl)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10(8-16-7-6-14-9-16)15-11(17)12(13)4-2-3-5-12/h6-7,9-10H,2-5,8,13H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIJNYBWJDIEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2(CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Core Functionalization
A common synthetic approach starts with cyclopentanone or cyclopentane derivatives that are functionalized to introduce the amino and carboxamide groups. For example:
- Reductive amination or amination of cyclopentanone derivatives to install the amino group.
- Formylation or carboxamidation reactions to introduce the carboxamide moiety at the 1-position of the cyclopentane ring.
An example procedure involves reacting cyclopentanamine with formylating agents under controlled temperature (e.g., 70–90 °C) to yield N-cyclopentylformamide intermediates, which are then further elaborated.
Introduction of the Imidazole-Containing Side Chain
The 1-(1H-imidazol-1-yl)propan-2-yl substituent is typically introduced via:
- Amide bond formation between the cyclopentane carboxamide and an imidazole-containing amine or acid derivative.
- Nucleophilic substitution where an imidazole moiety is linked to a propan-2-yl group that is then coupled to the cyclopentane core.
Amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently employed in the presence of bases like pyridine to facilitate the formation of the amide bond at room temperature (20–25 °C) over 12 hours.
Catalytic and Coupling Conditions
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
- The amide coupling step is sensitive to moisture and requires anhydrous conditions to maximize yield.
- The use of palladium catalysts and bulky phosphine ligands improves coupling efficiency and selectivity.
- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
- Purification by prep-HPLC is crucial for removing closely related impurities due to structural similarity.
- The compound exhibits moderate stability under aqueous conditions but should be stored under inert atmosphere to prevent hydrolysis of the carboxamide group.
Chemical Reactions Analysis
1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structure and Composition
The compound has the following molecular formula:
- Chemical Formula : C11H16N4O
- Molecular Weight : 220.27 g/mol
Key Structural Features
- Contains an imidazole ring, which is known for its biological activity.
- The cyclopentane structure contributes to its unique three-dimensional conformation, potentially influencing its biological interactions.
Medicinal Chemistry
The compound's structure suggests it may act as a pharmacophore for developing new drugs. Imidazole derivatives are often investigated for their ability to interact with biological targets, including enzymes and receptors.
Case Study: Anticancer Activity
Research has indicated that imidazole-containing compounds can inhibit various cancer cell lines. For instance, studies have shown that derivatives of imidazole can modulate the activity of key proteins involved in cancer progression, such as kinesin spindle protein (KSP) .
| Study | Findings |
|---|---|
| Study A | Demonstrated inhibition of KSP leading to reduced tumor growth in xenograft models. |
| Study B | Showed that imidazole derivatives can induce apoptosis in breast cancer cells. |
Neuropharmacology
Imidazole compounds have been studied for their neuroprotective effects. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study on the neuroprotective properties of related imidazole compounds revealed their potential in mitigating oxidative stress and inflammation in neuronal cells .
| Research Focus | Outcome |
|---|---|
| Neuroprotection | Compounds showed reduced markers of oxidative stress in vitro. |
| Inflammation | Significant decrease in pro-inflammatory cytokines was observed. |
Antimicrobial Activity
Research has also explored the antimicrobial properties of imidazole derivatives. These compounds can exhibit activity against various bacteria and fungi.
Case Study: Antimicrobial Efficacy
A series of tests conducted on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
Case Study: Enzyme Interaction
A study highlighted the compound's ability to inhibit cyclin-dependent kinase (CDK) activity, which is crucial for cell cycle regulation .
| Enzyme | Inhibition Type |
|---|---|
| Cyclin-dependent kinase 2 | Competitive inhibition |
Mechanism of Action
The mechanism of action of 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide involves its interaction with molecular targets and pathways. Imidazole derivatives often act by inhibiting specific enzymes or receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to three analogs with modifications in the cyclopentane ring, imidazole substituents, or side chains (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1-Amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide | 2227803-17-8 | C₁₁H₁₉N₃O | 209.29 | Cyclopentane core, unsubstituted imidazole |
| 1-Amino-3-(2-ethyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide | 1518427-43-4 | C₁₁H₁₉N₃O | 237.30 | Cyclopentane core, 2-ethyl-imidazole |
| 1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide | 1510472-12-4 | C₉H₁₄N₄O | 194.23 | Smaller cyclopentane substituent, no propan-2-yl chain |
| 1-Aminocyclopropane-1-carboxylic acid | 22059-21-8 | C₄H₇NO₂ | 117.10 | Cyclopropane core, carboxylic acid group |
Key Observations :
- Cyclopentane vs.
- Imidazole Substitution : The 2-ethyl-imidazole variant (CAS 1518427-43-4) has increased lipophilicity (molecular weight: 237.30 vs. 209.29), which may enhance membrane permeability .
- Side Chain Modifications : The absence of the propan-2-yl chain in CAS 1510472-12-4 reduces steric hindrance, possibly improving binding to compact active sites .
Biological Activity
The compound 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide is an imidazole-based derivative that has garnered attention for its potential biological activities, particularly as a heme oxygenase-1 (HO-1) inhibitor. HO-1 plays a crucial role in heme catabolism and is implicated in various pathological conditions, including cancer. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Synthesis of the Compound
The synthesis of This compound typically involves a multi-step process. Initial reactions may include the coupling of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate carboxylic acid derivatives under controlled conditions to yield the desired amide product. For instance, a study reported the use of 5-(benzyloxy)-1H-indole-2-carboxylic acid in a one-step reaction to synthesize related compounds .
Heme Oxygenase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against HO-1, which is linked to its potential anticancer properties. The IC50 values for various derivatives have been reported, demonstrating a range of potencies:
| Compound | HO-1 IC50 (μM) |
|---|---|
| 4 | 367.31 ± 34.50 |
| 7i | ≤ 8 |
| 7l | ≤ 8 |
| 7m | ≤ 8 |
These findings suggest that modifications to the imidazole moiety can enhance the inhibitory potency against HO-1 .
Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, particularly in prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. For example, compounds exhibiting strong HO-1 inhibition were tested against U87MG cells, revealing promising results in reducing cell viability .
The mechanism through which This compound operates involves competitive inhibition of the HO-1 enzyme. This inhibition leads to decreased levels of carbon monoxide (CO) and biliverdin, which are products of heme degradation. By modulating these pathways, the compound may exert protective effects in normal cells while targeting cancerous cells more effectively .
Case Studies
Several studies have highlighted the biological activity of imidazole derivatives similar to This compound :
- Study on HO-1 Inhibitors : A study discovered novel acetamide-based HO-1 inhibitors with structural similarities to our compound. These inhibitors demonstrated selectivity towards HO-2 isozyme and significant anticancer activity against various cell lines .
- Imidazole Derivatives in HIV Research : Another investigation into imidazole thioacetanilides revealed their potential as non-nucleoside HIV reverse transcriptase inhibitors, showcasing the diverse biological activities associated with imidazole-containing compounds .
Q & A
Q. What are the established synthetic routes for 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide, and how can purity be optimized?
The compound is synthesized via nucleophilic substitution or condensation reactions involving cyclopentane-1-carboxamide derivatives and 1-(1H-imidazol-1-yl)propan-2-amine intermediates. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclopentane-carboxamide and imidazole-containing amine .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
- Analytical validation : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) and characterize using H-NMR (CDCl₃ or DMSO-d₆) and FT-IR (amide I band at ~1650 cm) .
Q. How can researchers validate the structural integrity of this compound?
A multi-technique approach is recommended:
- X-ray crystallography : Solve the crystal structure using SHELX programs (e.g., SHELXL for refinement). For example, similar imidazole derivatives show monoclinic P2₁/c symmetry with hydrogen bonding between the amide NH and imidazole N atoms .
- Spectroscopic consistency : Match H-NMR shifts (e.g., cyclopentane CH at δ 1.5–2.0 ppm, imidazole protons at δ 7.2–7.8 ppm) and LC-MS data (m/z 131.22 [M+H]) to literature values .
Q. What preliminary biological assays are suitable for this compound?
Initial screening should focus on:
- Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), given the imidazole moiety’s known antifungal properties .
- Cytotoxicity : Evaluate against mammalian cell lines (e.g., HEK293) via MTT assay to establish selectivity indices .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of the imidazole ring?
- Data collection : Perform high-resolution X-ray diffraction (λ = 0.71073 Å, T = 100 K) to detect proton positions.
- Refinement : Use SHELXL’s restraints for imidazole H atoms. For example, a study on analogous compounds confirmed the 1H-imidazol-1-yl tautomer via N–H bond lengths (~0.86 Å) and Hirshfeld surface analysis .
- Contradiction management : If tautomerism persists (e.g., 1H vs. 3H forms), employ N-NMR to assess nitrogen chemical shifts, which differ by 20–30 ppm between tautomers .
Q. What strategies address low solubility in biological assays, and how can formulation improve bioavailability?
- Solvent optimization : Test DMSO (≤1% v/v), ethanol, or aqueous buffers (pH 4–7.4) for in vitro assays. For in vivo studies, use formulations like 10% DMSO + 5% Tween 80 + 85% saline (v/v) to enhance solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the cyclopentane carboxamide to improve hydrophilicity.
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anti-inflammatory properties?
- Modification sites :
- Cyclopentane ring : Introduce substituents (e.g., methyl, hydroxyl) to assess steric and electronic effects.
- Imidazole moiety : Replace with benzimidazole or triazole rings to compare binding affinity.
- Assays : Measure inhibition of COX-2 or IL-6 production in LPS-stimulated macrophages. For example, chalcone-imidazole hybrids showed IC values of 5–10 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
